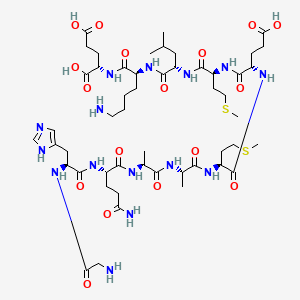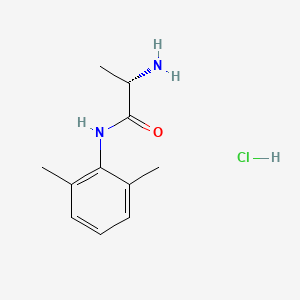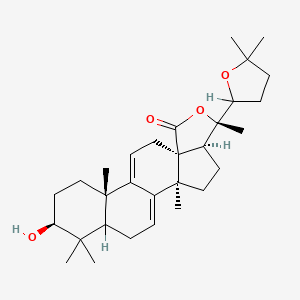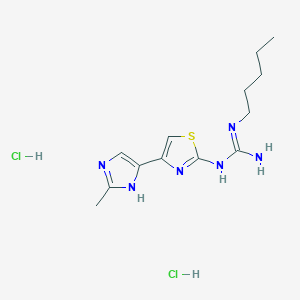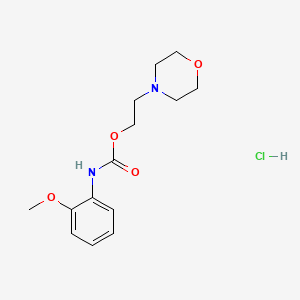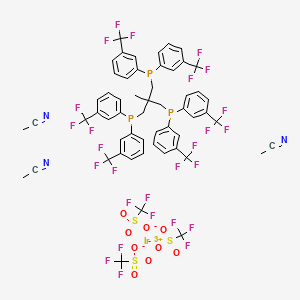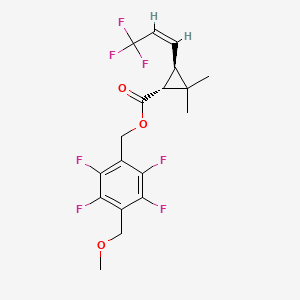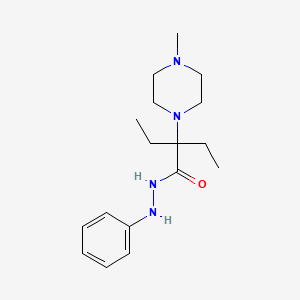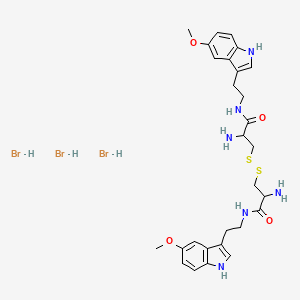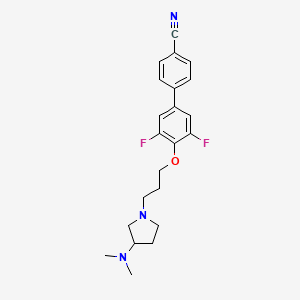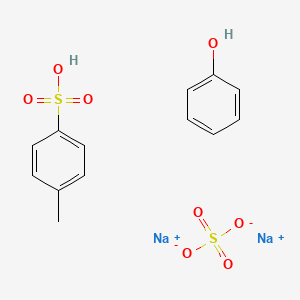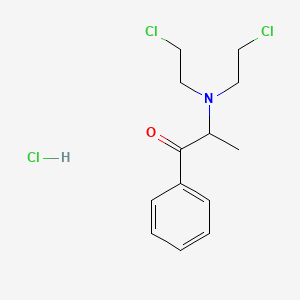
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride is a chemical compound with a complex structure that includes a benzenemethanamine core, dimethyl groups, a fluorophenyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzenemethanamine Core: The initial step involves the synthesis of benzenemethanamine through the reaction of benzyl chloride with ammonia or an amine.
Introduction of Dimethyl Groups: The benzenemethanamine is then reacted with dimethyl sulfate or a similar methylating agent to introduce the dimethyl groups.
Attachment of the Fluorophenyl Group:
Formation of the Thioether Linkage: Finally, the thioether linkage is formed by reacting the intermediate compound with a thiol or a sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the thioether linkage to a thiol.
Substitution: The benzenemethanamine core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, de-fluorinated products
Substitution: Various substituted benzenemethanamines
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanamine, N,N-dimethyl-2-((4-chlorophenyl)thio)-, hydrochloride
- Benzenemethanamine, N,N-dimethyl-2-((4-bromophenyl)thio)-, hydrochloride
- Benzenemethanamine, N,N-dimethyl-2-((4-methylphenyl)thio)-, hydrochloride
Uniqueness
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
139009-12-4 |
|---|---|
Molekularformel |
C15H17ClFNS |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
1-[2-(4-fluorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H16FNS.ClH/c1-17(2)11-12-5-3-4-6-15(12)18-14-9-7-13(16)8-10-14;/h3-10H,11H2,1-2H3;1H |
InChI-Schlüssel |
AVXAHMMYHLTLTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


